molecular formula C14H12ClN3OS B2577247 3-(2-chloropyridin-3-yl)-1-(4-methylbenzoyl)thiourea CAS No. 866014-30-4

3-(2-chloropyridin-3-yl)-1-(4-methylbenzoyl)thiourea

Cat. No.: B2577247
CAS No.: 866014-30-4
M. Wt: 305.78
InChI Key: ZXIKFSUOEMZRFU-UHFFFAOYSA-N
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Description

3-(2-chloropyridin-3-yl)-1-(4-methylbenzoyl)thiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a chloropyridinyl group and a methylbenzoyl group attached to a thiourea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloropyridin-3-yl)-1-(4-methylbenzoyl)thiourea typically involves the reaction of 2-chloropyridine-3-amine with 4-methylbenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloropyridin-3-yl)-1-(4-methylbenzoyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-chloropyridin-3-yl)-1-(4-methylbenzoyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chloropyridin-3-yl)-1-(4-methylbenzoyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloropyridin-3-yl)-1-(4-methylphenyl)thiourea
  • 3-(2-chloropyridin-3-yl)-1-(4-methylbenzoyl)urea
  • 3-(2-chloropyridin-3-yl)-1-(4-methylbenzoyl)thiourea derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 3-(2-chloropyridin-3-yl)-1-(4-methylbenzoyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects, supported by various studies and data.

Chemical Structure

The molecular formula of this compound is C12H10ClN3OSC_{12}H_{10}ClN_3OS. The compound features a thiourea moiety, which is known for its diverse biological activities.

1. Anti-inflammatory and Analgesic Effects

A significant study investigated the anti-inflammatory and analgesic properties of thiourea derivatives, including this compound. The compound was tested in animal models for its ability to alleviate pain and inflammation without causing ulcerogenic effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Study Design:

  • Subjects: Albino rats divided into eight groups.
  • Treatment: Groups received varying doses of the compound or standard NSAIDs (aspirin and indomethacin).
  • Assessment: Pain was evaluated using nociceptive models, while inflammation was assessed through histopathological analysis.

Results:
The compound exhibited significant analgesic activity at doses of 15 mg/kg to 45 mg/kg, comparable to standard treatments but with minimal gastrointestinal side effects.

2. Antimicrobial Activity

Thiourea derivatives have been studied for their antimicrobial properties. Research indicates that compounds similar to this compound show promising activity against various bacterial strains .

In Vitro Testing:

  • Bacterial Strains: Tested against Gram-positive and Gram-negative bacteria.
  • Results: The compound demonstrated effective inhibition against multiple strains, with Minimum Inhibitory Concentration (MIC) values indicating robust antibacterial activity.

Data Table: Summary of Biological Activities

Activity TypeStudy ReferenceKey Findings
Anti-inflammatory Significant pain relief in rat models
Analgesic Comparable efficacy to NSAIDs without ulcers
Antimicrobial Effective against Gram-positive and negative bacteria

Case Study 1: Pain Management

A study published in May 2024 explored the effectiveness of the compound in managing pain and inflammation in a controlled environment. The findings indicated that the thiourea derivative provided substantial relief comparable to traditional pain medications but with a lower risk of adverse effects like gastric ulcers.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial potential of thiourea derivatives, this compound was shown to inhibit bacterial growth effectively. The study highlighted its potential use in developing new antibacterial agents, especially in an era of rising antibiotic resistance.

Properties

IUPAC Name

N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-9-4-6-10(7-5-9)13(19)18-14(20)17-11-3-2-8-16-12(11)15/h2-8H,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIKFSUOEMZRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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